molecular formula C24H21N5O4 B6551948 5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040671-76-8

5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6551948
CAS No.: 1040671-76-8
M. Wt: 443.5 g/mol
InChI Key: WDVDQKOENTVDEJ-UHFFFAOYSA-N
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Description

5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C24H21N5O4 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.15935417 g/mol and the complexity rating of the compound is 715. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a novel synthetic molecule that has gained attention due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C21H23N3O5C_{21}H_{23}N_{3}O_{5} with a molecular weight of approximately 429.5 g/mol. Its structure features a pyrazolo[1,5-a]pyrazin core linked to an oxadiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazole exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against various bacterial strains:

  • Bacterial Strains Tested : Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida spp.
  • Results : The oxadiazole derivatives exhibited strong bactericidal effects, surpassing traditional antibiotics in some cases .

Cytotoxicity Studies

Cytotoxicity assays conducted on normal cell lines (e.g., L929) indicated that while some derivatives showed toxicity at higher concentrations, others promoted cell viability. Notably:

  • Compound Efficacy : Certain derivatives demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells.
  • Concentration Dependence : The most active compounds were tested at varying concentrations (e.g., 100 µM and 200 µM) to assess their impact on cell viability over 24 and 48 hours .

Case Studies

Several studies have highlighted the potential of oxadiazole derivatives as therapeutic agents:

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer properties of synthesized oxadiazole derivatives.
    • Findings : Some compounds exhibited potent inhibition of cancer cell proliferation in vitro, suggesting their potential as anticancer agents .
  • Microbiological Evaluation :
    • Objective : To assess the antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria.
    • Findings : The oxadiazole derivatives showed remarkable activity against resistant strains like MRSA .

Research Findings Summary

Activity Type Tested Strains/Cells Results
AntimicrobialMRSA, E. coli, Candida spp.Strong bactericidal effects; superior to ciprofloxacin in some cases .
CytotoxicityL929 cellsSelective toxicity observed; some compounds increased cell viability at low concentrations .
AnticancerVarious cancer cell linesSignificant inhibition of proliferation; potential for therapeutic development .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and pyrazolo structures exhibit significant anticancer properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, a study demonstrated its effectiveness against breast cancer cells by inducing apoptosis through the activation of specific signaling pathways .

1.2 Antimicrobial Properties
The incorporation of the oxadiazole moiety has been linked to enhanced antimicrobial activity. Research indicates that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function .

1.3 Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .

Material Science Applications

2.1 Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as an electron donor or acceptor can enhance the efficiency of these devices .

2.2 Photostability
The stability of this compound under UV light exposure makes it suitable for use in coatings and materials that require durability against photodegradation .

Research Tool Applications

3.1 Fluorescent Probes
The compound's structure allows it to be utilized as a fluorescent probe in biological imaging. Its specific fluorescence properties can be harnessed for tracking cellular processes in live cells .

3.2 Chemical Biology Studies
As a research tool, this compound can be employed to study biological pathways involving reactive oxygen species (ROS). Its ability to modulate oxidative stress responses makes it valuable for understanding cellular mechanisms in various diseases .

Data Tables

Application Area Activity Mechanism References
Medicinal ChemistryAnticancerInduction of apoptosis
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryReduction of cytokine production
Material ScienceOLEDsElectron donor/acceptor properties
PhotostabilityResistance to UV degradation
Research ToolFluorescent probesBiological imaging
Chemical biology studiesModulation of oxidative stress responses

Case Studies

Case Study 1: Anticancer Efficacy
A recent publication detailed the synthesis and evaluation of this compound against MCF-7 breast cancer cells. The study reported a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment, with flow cytometry confirming increased apoptosis rates.

Case Study 2: Antimicrobial Testing
In another study, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, indicating robust antimicrobial activity.

Properties

IUPAC Name

5-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4/c1-15-4-6-16(7-5-15)19-13-20-24(30)28(10-11-29(20)26-19)14-22-25-23(27-33-22)18-9-8-17(31-2)12-21(18)32-3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVDQKOENTVDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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